molecular formula C13H14FNO B7426602 N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide

N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide

Cat. No.: B7426602
M. Wt: 219.25 g/mol
InChI Key: KMTXZWSODFIVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a cyclopentene ring attached to a carboxamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide typically involves the reaction of 2-fluoroaniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the carbonyl carbon of the acid chloride, forming the desired carboxamide product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the carboxamide functional group can facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-N-methylamine: A structurally similar compound with a simpler amine functional group.

    N-(2-fluorophenyl)piperazine: Contains a piperazine ring instead of a cyclopentene ring.

    N-(2-fluorophenyl)-N-methylacetamide: Similar structure but with an acetamide functional group.

Uniqueness

N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is unique due to the presence of the cyclopentene ring, which can impart distinct chemical and biological properties compared to other similar compounds. The combination of the fluorophenyl group and the cyclopentene ring can enhance the compound’s stability, reactivity, and potential biological activities.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-15(12-9-5-4-8-11(12)14)13(16)10-6-2-3-7-10/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTXZWSODFIVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1F)C(=O)C2=CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.